molecular formula C22H26ClN3O2S B2697084 N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride CAS No. 1215590-60-5

N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride

Cat. No.: B2697084
CAS No.: 1215590-60-5
M. Wt: 431.98
InChI Key: SJXMELXIINPOBR-UHFFFAOYSA-N
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Description

N-(6-Methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride is a structurally complex small molecule featuring a benzothiazole core substituted with a methyl group at the 6-position, a morpholinoethylamine side chain, and a phenylacetamide moiety. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S.ClH/c1-17-7-8-19-20(15-17)28-22(23-19)25(10-9-24-11-13-27-14-12-24)21(26)16-18-5-3-2-4-6-18;/h2-8,15H,9-14,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXMELXIINPOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride typically involves multiple steps. One common approach is the reaction of 6-methylbenzo[d]thiazole-2-amine with 2-chloro-N-(2-morpholinoethyl)acetamide under suitable conditions, such as refluxing in an appropriate solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using reactors designed to handle larger volumes. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. Purification techniques like recrystallization or column chromatography may be employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

Industry: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its dual substitution pattern (benzothiazole and morpholinoethyl groups) and aromatic acetamide backbone. Below, it is compared to three classes of related compounds from the literature.

Benzothiazole- and Thiazole-Based Acetamides

  • Target Compound: The benzothiazole ring (6-methyl-substituted) and morpholinoethyl group distinguish it from simpler thiazole derivatives. The hydrochloride salt likely improves aqueous solubility compared to neutral analogs.
  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Features a dichlorophenyl group and thiazole ring. The twisted conformation between the phenyl and thiazole rings (79.7°) contrasts with the planar benzothiazole-morpholinoethyl system in the target compound.
  • N-(1,3-Thiazol-2-yl)-2-(naphthalen-1-yl)acetamide (): Larger aromatic systems (naphthalene vs.

Thioxoacetamide Derivatives

Compounds from (e.g., Compound 9 , 10 ) share a thioxoacetamide backbone but differ in substituents:

  • Key Differences: The target compound lacks the thioxo (C=S) group, replacing it with a standard acetamide (C=O). Substituents like 4-chlorobenzylidene (Compound 9) or indole (Compound 10) introduce steric and electronic variations absent in the target compound’s benzothiazole-morpholinoethyl system .

Quinazolinone-Acetamide Hybrids

Compounds from (e.g., Compound 5, 8) feature a quinazolinone core fused with a sulfamoylphenyl group:

  • Structural Contrasts: The quinazolinone ring system provides a planar, conjugated scaffold, differing from the benzothiazole’s bicyclic structure. The sulfamoyl group (–SO₂NH₂) in compounds may confer hydrogen-bonding capacity absent in the target’s morpholinoethyl group.
  • Synthetic Yields: Quinazolinone derivatives show higher yields (up to 91% for Compound 8) compared to thioxoacetamides (53–90% in ), suggesting easier scalability .

Data Tables

Research Implications

  • Pharmacological Potential: The morpholinoethyl group in the target compound may enhance solubility and bioavailability compared to sulfamoyl or thioxo analogs.
  • Structural Optimization : Substituting the benzothiazole’s 6-methyl group with bulkier moieties (e.g., ’s indole or nitro groups) could modulate target selectivity .
  • Synthetic Challenges : Dual N-substitution in the target compound may require advanced coupling reagents (e.g., carbodiimides, as in ) for efficient synthesis .

Biological Activity

N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride is a synthetic compound that belongs to the class of amides. Its unique structure, characterized by a benzo[d]thiazole moiety and a morpholinoethyl group, suggests potential applications in medicinal chemistry, particularly in targeting metabolic disorders and cardiovascular diseases. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and synthesis.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₂₄ClN₃O₄S
  • Molecular Weight : 425.9 g/mol
  • CAS Number : 1215651-69-6

The compound's structure includes functional groups that may influence its biological activity, particularly in enzyme inhibition and modulation of lipid metabolism.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of endothelial lipase, an enzyme involved in lipid metabolism. This inhibition could have implications for cardiovascular health by potentially altering lipid profiles in biological systems.

Anti-inflammatory Activity

Compounds containing benzothiazole moieties are often associated with anti-inflammatory effects. Preliminary findings suggest that this compound may influence cellular processes such as apoptosis and inflammation, although detailed mechanisms remain to be elucidated.

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Modulation : Interaction with specific enzymes involved in lipid metabolism.
  • Cellular Signaling Pathways : Potential effects on signaling pathways related to inflammation and apoptosis.
  • Antimicrobial Action : Disruption of bacterial cell walls or interference with metabolic pathways in pathogens.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
  • Attachment of the Phenylacetamide Moiety : Reaction with phenylacetic acid derivatives under basic conditions.
  • Introduction of Morpholinoethyl Group : Reaction with 2-chloroethylmorpholine.
  • Formation of Hydrochloride Salt : Treatment with hydrochloric acid to obtain the final product .

Case Study 1: Lipid Metabolism Inhibition

A study focused on the compound's ability to modulate endothelial lipase activity demonstrated a reduction in triglyceride levels in vitro, suggesting its potential use in treating hyperlipidemia . Further research is required to confirm these findings in vivo.

Case Study 2: Antimicrobial Testing

In vitro tests conducted on related benzothiazole derivatives showed substantial antimicrobial efficacy against Gram-positive and Gram-negative bacteria. These findings indicate that this compound may possess similar antimicrobial properties .

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